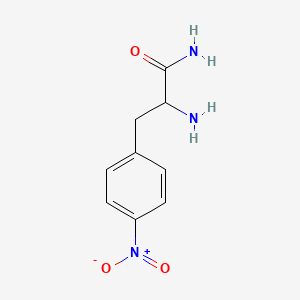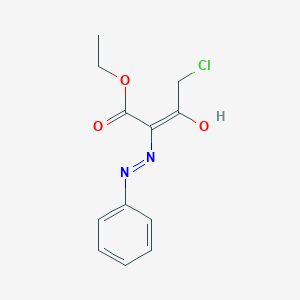
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.702 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group and a chloro-substituted oxo-butyric acid ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow processes and the use of microreactors to optimize yield and purity .
Analyse Des Réactions Chimiques
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group and oxo-butyric acid ester moiety also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester include:
- 2-(2-Chlorophenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(4-Ethoxyphenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(2,4-Dimethylphenylhydrazono)-3-oxo-butyric acid ethyl ester
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and reactivity. The unique combination of the chloro group and phenylhydrazono moiety in this compound makes it distinct and valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H13ClN2O3 |
|---|---|
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
ethyl (Z)-4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b11-10-,15-14? |
Clé InChI |
MGSCAIYBBVFSJX-VSSPFPLZSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B15286882.png)
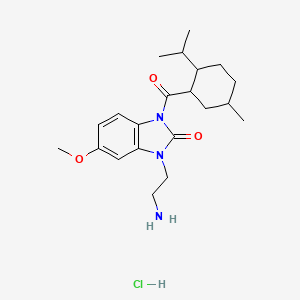
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B15286901.png)
![7-[4,6-Dihydroxy-2-(3-hydroxyoct-1-enyl)oxan-3-yl]heptanoic acid](/img/structure/B15286906.png)
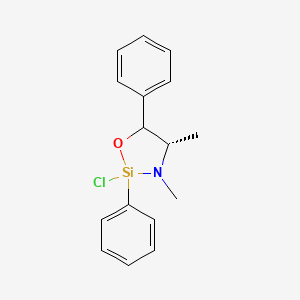
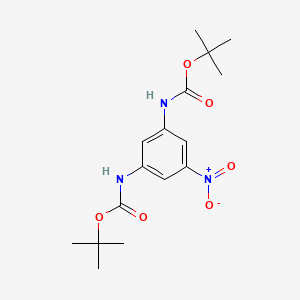

![1,3,4-Trihydroxy-5-[3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]cyclohexane-1-carboxylic acid](/img/structure/B15286932.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
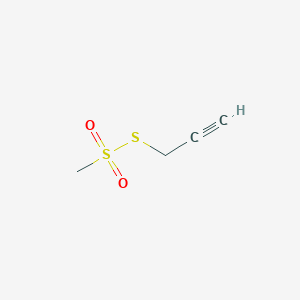
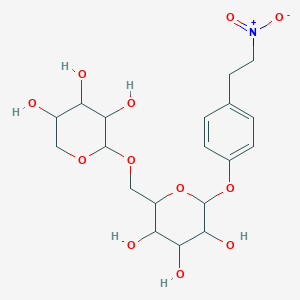
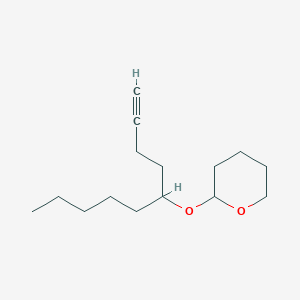
![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
